Sodium benzoate
Overview
Description
Mechanism of Action
Target of Action
Sodium benzoate, the sodium salt of benzoic acid, is primarily targeted at inhibiting the growth of bacteria, yeast, and mold . It is widely used as a food preservative due to its antifungal and antibacterial properties .
Mode of Action
This compound acts by binding to amino acids, leading to the excretion of these amino acids and a decrease in ammonia levels . This property is utilized in the treatment of urea cycle disorders . This compound can also conjugate with glycine to form hippurate, which is excreted by the kidneys .
Biochemical Pathways
This compound is involved in the benzoate catabolism pathway. It is metabolized within mitochondria to produce hippurate, which is then cleared by the kidneys . The human gut microbiome plays a significant role in this metabolism . The presence of cat operon genes (catA, catB, catC) encoding proteins homologous to the catechol-1,2-dioxygenase (CatA), muconate cycloisomerase (CatB), and muconolactone D isomerase (CatC), respectively, has been identified in the human gut metagenome .
Result of Action
This compound significantly inhibits early exponential yeast cell proliferation and metabolic activity at certain concentrations . It also alters the transcription level of endocrine coding genes such as ERR and DmJHAMT . These effects indicate that this compound can affect host growth and development through altering endocrine hormone levels and commensal microbial composition .
Action Environment
This compound is most widely used in acidic foods such as salad dressings, carbonated drinks, jams and fruit juices, pickles, condiments, and frozen yogurt toppings . Its action, efficacy, and stability can be influenced by environmental factors such as temperature . It is soluble in water, liquid ammonia, and pyridine , and its solubility can affect its action and efficacy.
Preparation Methods
Sodium benzoate can be synthesized through several methods:
Neutralization of Benzoic Acid: The most common method involves the neutralization of benzoic acid with sodium hydroxide (NaOH), producing this compound and water.
Oxidation of Toluene: Industrially, benzoic acid, the precursor to this compound, is produced by the partial oxidation of toluene with oxygen.
Chemical Reactions Analysis
Sodium benzoate undergoes various chemical reactions:
Decarboxylation: When heated with a strong base, this compound can be decarboxylated to produce benzene.
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although these are less common in practical applications.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sodium hydroxide for neutralization and various oxidizing agents for the production of benzoic acid. The major products formed include benzene from decarboxylation and benzoic acid from neutralization .
Scientific Research Applications
Sodium benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium benzoate is often compared with other preservatives such as potassium sorbate and benzoic acid:
Potassium Sorbate: Both this compound and potassium sorbate are effective preservatives, but potassium sorbate is more effective at higher pH levels compared to this compound.
Benzoic Acid: This compound is the sodium salt of benzoic acid and is more soluble in water, making it more suitable for aqueous solutions.
Benzalkonium Chloride: This compound is used in a variety of applications, including ophthalmic and topical formulations, due to its wide antimicrobial activity.
This compound’s uniqueness lies in its high solubility in water and its effectiveness in acidic conditions, making it a versatile preservative for various applications .
Biological Activity
Sodium benzoate is a widely used food preservative and has garnered interest for its potential therapeutic applications. This article explores its biological activity, including its effects on oxidative stress, inflammation, and various health conditions, supported by research findings and case studies.
This compound is the sodium salt of benzoic acid, commonly utilized for its antimicrobial properties in food preservation. In the human body, this compound is metabolized primarily in the liver, where it conjugates with glycine to form hippurate. This process occurs in the mitochondrial matrix and facilitates the excretion of benzoate through urine . The metabolism of this compound leads to transient increases in metabolites such as anthranilic acid and acetylglycine, which are involved in various metabolic pathways .
Oxidative Stress and Antioxidant Activity
Research indicates that this compound can influence oxidative stress levels in cells. In vitro studies demonstrate that exposure to this compound at concentrations ranging from 6.25 to 100 μg/mL resulted in increased lipid peroxidation and decreased levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase . Moreover, animal studies have shown that doses above 70 mg/kg body weight can lead to significant oxidative damage, evidenced by decreased glutathione levels and increased malondialdehyde (MDA) levels, a marker of lipid peroxidation .
Inflammatory Response
This compound has been linked to the activation of inflammatory pathways. Animal studies suggest that its consumption can promote inflammation, potentially contributing to conditions such as cancer and neurodegenerative diseases . A study reported that administration of this compound increased pro-inflammatory cytokines (TNF-α, IL-6) in rats, indicating a dose-dependent inflammatory response .
Therapeutic Applications
Despite its potential adverse effects, this compound has been studied for various therapeutic applications:
- Depression : A six-week case study involving a man with major depression showed a 64% improvement in symptoms when treated with 500 mg of this compound daily. MRI scans indicated structural brain improvements related to depression .
- Schizophrenia : In another study, patients with schizophrenia experienced a 21% reduction in symptoms when administered 1,000 mg of this compound daily alongside standard treatment .
- Multiple Sclerosis : Animal studies suggest that this compound may slow the progression of multiple sclerosis by stimulating myelin production .
- Maple Syrup Urine Disease : this compound has been used intravenously in children with this metabolic disorder to help manage acute crises .
Case Studies and Clinical Trials
A variety of case studies support the therapeutic potential of this compound:
Condition | Treatment Details | Outcome |
---|---|---|
Major Depression | 500 mg/day for 6 weeks | 64% symptom improvement |
Schizophrenia | 1,000 mg/day for 6 weeks | 21% symptom reduction |
Panic Disorder | 500 mg/day for 6 weeks | 61% reduction in panic symptoms |
Maple Syrup Urine Disease | IV administration during crisis | Improved management of acute symptoms |
Safety and Toxicity
While this compound is generally recognized as safe (GRAS) at low concentrations, higher doses can lead to adverse effects. Reports indicate potential toxicity at doses above 70 mg/kg body weight, with observed histopathological changes in liver and kidney tissues . Symptoms such as nausea and abdominal pain have also been associated with its consumption .
Properties
CAS No. |
532-32-1 |
---|---|
Molecular Formula |
C7H6NaO2 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
sodium;benzoate |
InChI |
InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |
InChI Key |
UJTIFEVFUCJMKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.[Na] |
boiling_point |
>450 °C to <475 °C, decomposes with no boiling (OECD Guideline 103 (Boiling point/boiling range)) |
Color/Form |
White, granules or crystalline powder Colorless crystalline powde |
density |
1.50 g/cu cm (OECD Guideline 109 (Density of Liquids and Solids)) Relative density (water = 1): 1.44 |
flash_point |
100 °C (>212 °F) >100 °C |
melting_point |
for benzoic acidMelting range of benzoic acid isolated by acidification and not recrystallised 121,5 °C to 123,5 °C, after drying in a sulphuric acid desiccator 436 °C (OECD Guideline 102 (Melting point / Melting Range)) >300 °C |
Key on ui other cas no. |
532-32-1 |
physical_description |
Pellets or Large Crystals; Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder A white, almost odourless, crystalline powder or granules White odorless solid; [Merck Index] Hygroscopic; [ICSC] White powder; [MSDSonline] WHITE HYGROSCOPIC CRYSTALLINE POWDER OR GRANULES |
Pictograms |
Irritant |
shelf_life |
Stable under recommended storage conditions. |
solubility |
Freely soluble in water, sparingly soluble in ethanol In water, 556 g/L (temperature and pH not reported) 1 g dissolves in 1.8 mL water, 1.4 mL boiling water, about 75 mL alcohol, 50 mL mixture of 47.5 mL alcohol and 3.7 mL water Solubility in water, g/100ml at 20 °C: 63 |
Synonyms |
Antimol; Benzoate of Soda; E 211; E 221; E 221 (nucleating agent); Fuminaru; Purox S; Sobenate |
vapor_pressure |
2.9X10-12 mm Hg at 25 °C (est) |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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